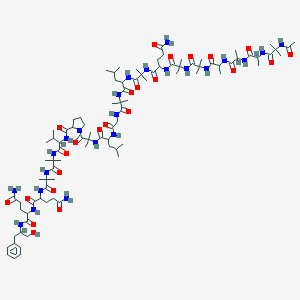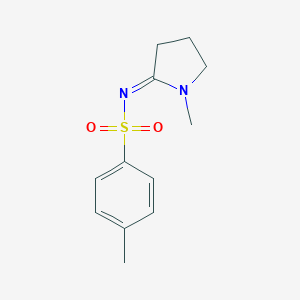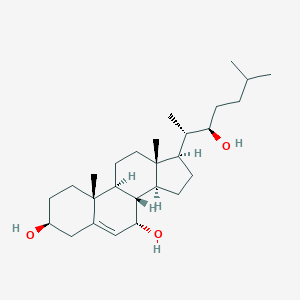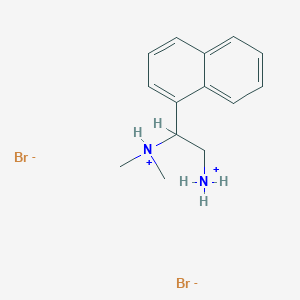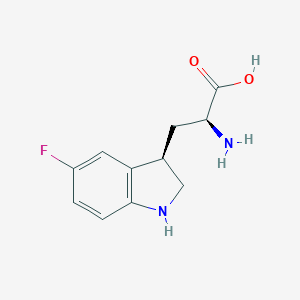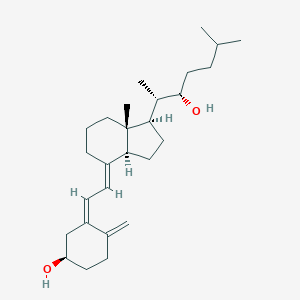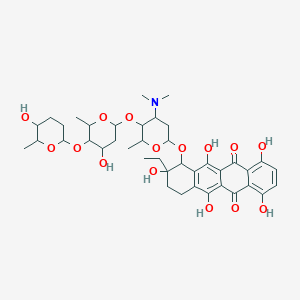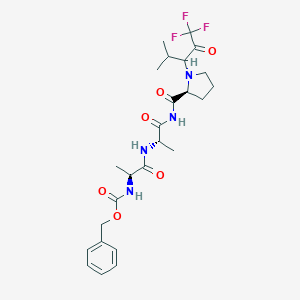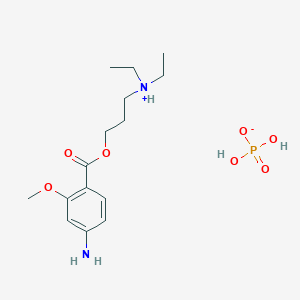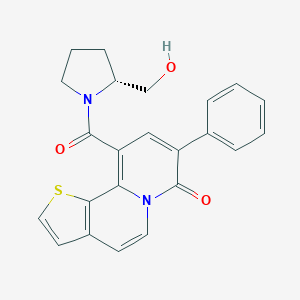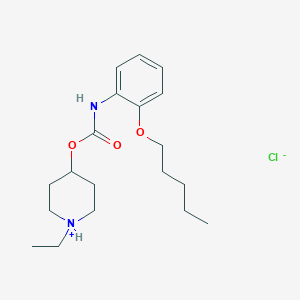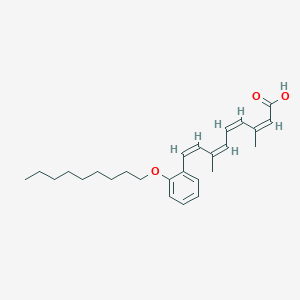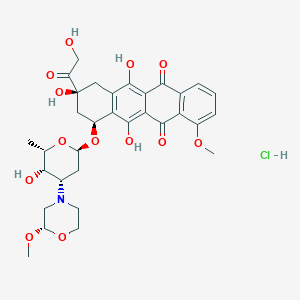
Nemorubicin hydrochloride
Vue d'ensemble
Description
Nemorubicin hydrochloride is a non-conventional anthracycline that is currently in clinical development for the intrahepatic artery chemotherapy of hepatocellular carcinoma . It is a synthetic product produced through extractive chemistry .
Synthesis Analysis
Nemorubicin hydrochloride is a derivative of doxorubicin (DX). It bears a methoxymorpholinyl group at position 3’ of the sugar moiety .Molecular Structure Analysis
Nemorubicin is a novel DNA-intercalator . It is structurally related to doxorubicin, but it has a unique mechanism of action .Chemical Reactions Analysis
The metabolic pathway of nemorubicin is mediated by hepatic microsomal enzymes, leading to the formation of effective metabolites at the liver level .Applications De Recherche Scientifique
Mechanism of Action and Preclinical Evidence
- Nemorubicin hydrochloride (nemorubicin), a non-conventional anthracycline, has been studied for its unique mechanism of action, distinct from doxorubicin. It acts as a topoisomerase I inhibitor and has shown activity in resistant cancer cells, with minimal cardiotoxicity. Its efficacy has been observed in hepatocellular carcinoma (HCC) patients, showing tumor response and stability in some cases. Preclinical studies indicate that nemorubicin's cytotoxic effect involves the nucleotide excision repair (NER) system, making it more effective in NER proficient cells. This distinctive mechanism provides a rationale for clinical combination studies with platinum derivatives (Pacciarini et al., 2006).
Clinical Trials and Combination Therapies
- Clinical trials have explored nemorubicin's synergistic potential with various agents, such as cisplatin, mitomycin C, and doxorubicin, used in HCC treatment. Sequential or simultaneous administration of nemorubicin with these agents in preclinical models showed improved life span and therapeutic gain, without significant increase in toxicity. These findings support the idea of combining nemorubicin with other drugs for enhanced HCC treatment efficacy (Geroni et al., 2007).
Metabolism and Bioactivation
- A critical aspect of nemorubicin's activity is its metabolism, particularly the formation of PNU-159682, a highly cytotoxic metabolite produced by human liver microsomes. This conversion, primarily driven by CYP3A4, results in a metabolite that retains significant antitumor activity in vivo. Understanding this metabolic pathway is crucial for optimizing nemorubicin's clinical use (Quintieri et al., 2005).
Resistance Mechanisms
- Resistance to nemorubicin has been linked to alterations in NER activity. For instance, nemorubicin-resistant L1210 cells exhibited defects in NER activity, particularly in the XPG gene, suggesting a novel mechanism of drug resistance through genetic silencing of DNA repair genes. These findings provide insights into potential strategies for overcoming resistance to nemorubicin in clinical settings (Sabatino et al., 2007).
Mécanisme D'action
Nemorubicin’s activity and resistance are mediated by the nucleotide excision repair system . It induces DNA strand breaks primarily through topoisomerase-I cleavage . In vitro, human hepatocytes or microsomes generate a nemorubicin metabolite (PNU-159682) that is hundred times more cytotoxic than the parent compound and that binds covalently to DNA .
Orientations Futures
Nemorubicin has shown promising efficacy against hepatocellular carcinoma as a single agent . It has also been found to synergize with agents currently used for the treatment of hepatocellular carcinoma, namely cisplatin, mitomycin C, doxorubicin, and bevacizumab . Further experiments are ongoing to support clinical development .
Propriétés
IUPAC Name |
(7S,9S)-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[(2R,4S,5S,6S)-5-hydroxy-4-[(2S)-2-methoxymorpholin-4-yl]-6-methyloxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO13.ClH/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39;/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3;1H/t14-,17-,19-,21-,22-,27+,32-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXDXWLGVADASF-QQFKZXDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCO[C@@H](C6)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38ClNO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nemorubicin hydrochloride | |
CAS RN |
108943-08-4 | |
| Record name | Nemorubicin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108943084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NEMORUBICIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6F8JYX76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B216993.png)
